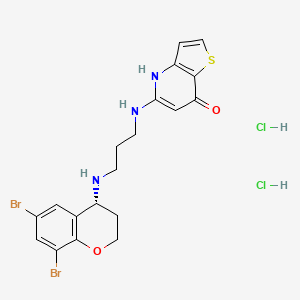
REP 3123 dihydrocloruro
Descripción general
Descripción
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride is a narrow-spectrum antibiotic that inhibits bacterial methionyl-tRNA synthetase. It is particularly effective against Clostridioides difficile and aerobic Gram-positive bacteria, while showing minimal activity against Gram-negative bacteria . This compound has shown promise in treating Clostridioides difficile infections, which are a significant public health concern due to their association with antibiotic-associated diarrhea .
Aplicaciones Científicas De Investigación
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying methionyl-tRNA synthetase inhibitors.
Biology: Investigated for its effects on bacterial protein synthesis and toxin production.
Medicine: Primarily researched for treating Clostridioides difficile infections, showing high potency and minimal disruption of normal gut microbiota
Mecanismo De Acción
Target of Action
REP 3123 dihydrochloride, also known as CRS3123 dihydrochloride, is a novel inhibitor of methionyl-tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis in bacteria. It is responsible for the ligation of methionine to its corresponding tRNA, which is a critical step in the initiation of protein synthesis .
Mode of Action
REP 3123 dihydrochloride interacts with its target, MetRS, by inhibiting its activity . This inhibition disrupts the protein synthesis within the bacterial cells, leading to their inability to grow and reproduce . The compound has a calculated inhibition constant (Ki) of 0.020 nM for C. difficile MetRS, and its selectivity is >1000-fold over human mitochondrial and cytoplasmic MetRS .
Biochemical Pathways
The primary biochemical pathway affected by REP 3123 dihydrochloride is the protein synthesis pathway in bacteria . By inhibiting MetRS, the compound prevents the correct formation of methionyl-tRNA, a key component in the initiation of protein synthesis . This disruption leads to a halt in protein production, which is essential for bacterial growth and reproduction .
Result of Action
The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis, which in turn inhibits the growth and reproduction of bacteria . Specifically, the compound has potent activity against Clostridium difficile (C. difficile) and aerobic Gram-positive bacteria . It has little activity against gram-negative bacteria, including anaerobes .
Action Environment
The action of REP 3123 dihydrochloride is influenced by the bacterial environment. It is most effective against aerobic Gram-positive bacteria and C. difficile . Its efficacy may be reduced in environments with a high presence of Gram-negative bacteria or anaerobes, against which it has little activity
Análisis Bioquímico
Biochemical Properties
REP 3123 dihydrochloride potently inhibits the enzyme methionyl-tRNA synthetase (MetRS) of Clostridioides difficile . MetRS is an essential enzyme in protein synthesis, catalyzing the attachment of the amino acid methionine to its corresponding tRNA molecule . By inhibiting this enzyme, REP 3123 dihydrochloride disrupts protein synthesis within the bacterial cell .
Cellular Effects
The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis within the bacterial cell . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly potent against Clostridioides difficile, a bacterium responsible for severe intestinal infections .
Molecular Mechanism
The molecular mechanism of action of REP 3123 dihydrochloride involves the inhibition of the MetRS enzyme . The compound binds to the enzyme, preventing it from catalyzing the attachment of methionine to its corresponding tRNA molecule . This inhibition disrupts protein synthesis within the bacterial cell, leading to the bacterium’s inability to grow and reproduce .
Metabolic Pathways
Given its mechanism of action, it is likely that the compound interacts with the metabolic pathways involved in protein synthesis .
Transport and Distribution
Given its mechanism of action, it is likely that the compound is transported to the bacterial cells where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely that the compound localizes to the bacterial cells where it exerts its effects .
Métodos De Preparación
The synthesis of 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the use of bromine atoms, which create a characteristic mass spectral pattern . Industrial production methods for 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride are not extensively detailed in the literature, but it is known to be a fully synthetic antibacterial agent .
Análisis De Reacciones Químicas
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the compound.
Substitution: Common reagents and conditions used in these reactions include halogenating agents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have altered biological activity
Comparación Con Compuestos Similares
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride is unique compared to other antibiotics due to its specific inhibition of methionyl-tRNA synthetase. Similar compounds include:
- DNV3681
- DS-2969b
- Ibezapolstat
These compounds also target bacterial protein synthesis but may have different spectra of activity and mechanisms of action . 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride’s minimal disruption of normal gut microbiota and potent activity against Clostridioides difficile make it a standout candidate in its class .
Propiedades
IUPAC Name |
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJABMYSJSDCBO-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013915-99-5 | |
| Record name | CRS-3123 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRS-3123 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


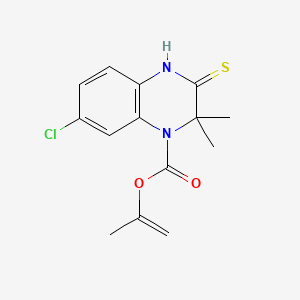
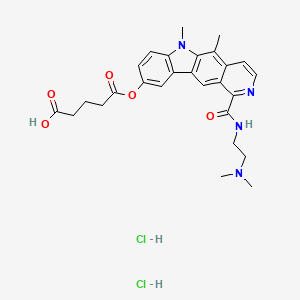
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
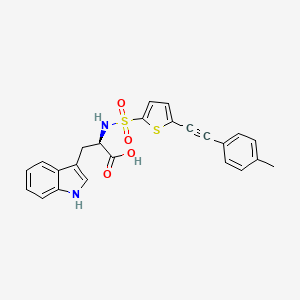
![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)
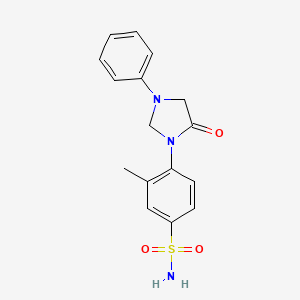

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
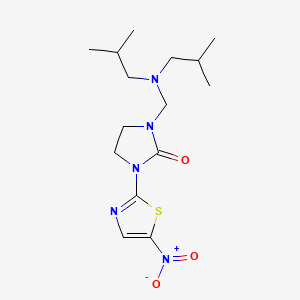
![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

